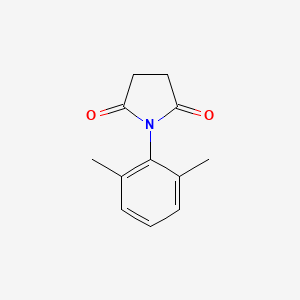

1-(2,6-Dimethylphenyl)pyrrolidine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(13)15/h3-5H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPKCHROTPTAMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304445 | |

| Record name | 1-(2,6-dimethylphenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88612-26-4 | |

| Record name | NSC165815 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,6-dimethylphenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they can help to modify physicochemical parameters and improve the adme/tox results for drug candidates.

Action Environment

The action, efficacy, and stability of 1-(2,6-Dimethylphenyl)pyrrolidine-2,5-dione can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ability to bind to its target enzymes. Additionally, the presence of other substances in the environment, such as other drugs or metabolites, could potentially interact with the compound and affect its action.

Biochemical Analysis

Biochemical Properties

1-(2,6-Dimethylphenyl)pyrrolidine-2,5-dione is known to interact with various enzymes and proteins. For instance, it has been evaluated for its inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II. These interactions can influence the course of biochemical reactions, potentially leading to changes in cellular function.

Cellular Effects

The effects of this compound on cells are diverse and complex. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels.

Biological Activity

1-(2,6-Dimethylphenyl)pyrrolidine-2,5-dione (DMPPD) is a compound belonging to the pyrrolidine-2,5-dione class, characterized by its unique structural features that contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of DMPPD based on current research findings.

Chemical Structure and Properties

The molecular formula of DMPPD is CHNO, featuring a pyrrolidine ring with carbonyl groups that enhance its electrophilic nature. The presence of the 2,6-dimethylphenyl group increases lipophilicity, which may influence its pharmacokinetic properties and biological interactions.

Biological Activity Overview

DMPPD exhibits a range of biological activities, including:

- Antimicrobial Properties : Compounds in this class have shown effectiveness against various bacterial strains, suggesting potential use in treating infections.

- Receptor Binding Affinity : Interaction studies indicate that DMPPD may bind to various biological targets, influencing neurotransmitter systems and potentially affecting mood disorders .

- Therapeutic Potential : Research suggests that derivatives of pyrrolidine-2,5-dione can act as inhibitors of enzymes involved in cancer pathways, particularly indoleamine 2,3-dioxygenase (IDO), indicating potential applications in oncology .

The mechanisms through which DMPPD exerts its biological effects are not fully elucidated. However, several hypotheses have been proposed based on related compounds:

- Enzyme Inhibition : DMPPD may inhibit IDO, an enzyme implicated in tumor immune evasion by degrading tryptophan and producing immunosuppressive metabolites .

- Serotonin Receptor Modulation : Studies on structurally similar compounds highlight their role as ligands for serotonin receptors (e.g., 5-HT1A), which could indicate a pathway for mood regulation and anxiety relief .

Comparative Analysis with Related Compounds

A comparison with similar compounds reveals distinct features and potential advantages of DMPPD:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(p-Tolyl)pyrrolidine-2,5-dione | Structure | Similar core structure with different aromatic substituent |

| 3-(benzo[d]isoxazol-3-yl)-pyrrolidine-2,5-dione | Structure | Contains a benzo[d]isoxazole moiety; potential anticonvulsant activity |

| 4-butyl-arylpiperazine-pyrrolidine-2,5-dione | Structure | Incorporates piperazine ring; enhanced receptor affinity |

The specific substitution pattern on the phenyl ring in DMPPD may confer unique pharmacological profiles compared to these analogs.

Case Studies

Several studies have highlighted the biological activity of pyrrolidine derivatives:

- Antimicrobial Evaluation : A study demonstrated that derivatives similar to DMPPD exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a structure-activity relationship where modifications to the aromatic ring influenced potency.

- Neuropharmacological Effects : A series of experiments focused on the binding affinity of pyrrolidine derivatives to serotonin receptors. Compounds showed varying degrees of affinity for 5-HT1A and SERT, with implications for treating depression and anxiety disorders .

- Cancer Therapeutics : Research into IDO inhibitors has identified pyrrolidine derivatives as promising candidates for cancer treatment due to their ability to modulate immune responses and inhibit tumor growth pathways .

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound has been investigated for its potential as a lead structure in drug development. Its ability to modulate biological pathways makes it a candidate for designing novel therapeutic agents targeting various diseases.

Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. Studies have shown that 1-(2,6-Dimethylphenyl)pyrrolidine-2,5-dione can induce apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent.

Mechanism of Action : The mechanism involves the modulation of signaling pathways related to cell proliferation and survival. The compound may interact with specific receptors or enzymes involved in cancer cell metabolism, leading to reduced cell viability.

Antimicrobial Properties : This compound has demonstrated antimicrobial activity against various bacterial strains. Its structural features may enhance its ability to penetrate microbial membranes and disrupt cellular functions.

Anti-inflammatory Effects : Preliminary studies suggest that this compound could possess anti-inflammatory properties, making it relevant in the treatment of inflammatory diseases.

Anticancer Activity Study

A study focusing on halogenated pyrrolidines found that compounds similar to this compound exhibited significant inhibition of cancer cell proliferation through apoptosis induction mechanisms. The presence of specific substituents was linked to enhanced interactions with molecular targets involved in cell cycle regulation.

Antimicrobial Efficacy Study

Research evaluating the antimicrobial properties of pyrrolidine derivatives revealed that this compound showed notable activity against Gram-positive bacteria. This suggests its potential as a lead compound for developing new antimicrobial agents.

DNA Interaction Studies

Investigations into the interaction of this compound with DNA indicated that it can bind to DNA duplexes, affecting their structural integrity and fluorescence properties. Such interactions highlight potential applications in designing DNA-targeting drugs or probes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Substituent Effects

2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione

- Substituents : 2,6-Dichlorobenzyl group.

- Key Findings: The dichlorobenzyl group creates a dihedral angle of 79.98° between the aromatic ring and pyrrolidine-2,5-dione, suggesting a twisted conformation that may hinder receptor binding compared to planar analogs .

3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione Hydrochloride

- Substituents: Thiophene ring and morpholinopropyl chain.

- Key Findings: Exhibited superior anticonvulsant activity (ED50 = 32.5 mg/kg) compared to valproic acid (ED50 = 270 mg/kg), attributed to balanced inhibition of sodium and calcium channels . The morpholinopropyl group enhances solubility and bioavailability, while the thiophene moiety contributes to π-π stacking interactions with neuronal targets .

Ortho-OCH3 and Meta-CF3 Derivatives

- Substituents : Methoxy (OCH3) or trifluoromethyl (CF3) groups on the phenyl ring.

- Key Findings :

- Ortho-OCH3 derivatives show high 5-HT1A receptor affinity comparable to meta-CF3 analogs but reduced 5-HT2A affinity, highlighting substituent-dependent receptor selectivity .

- Methyl groups (as in 2,6-dimethylphenyl) may offer steric stabilization without significant electronic perturbation, favoring interactions with hydrophobic binding pockets .

1-(2-Azido-phenyl)-pyrrolidine-2,5-dione

- Substituents : Azido (N3) group.

- Key Findings: The electron-deficient azido group introduces reactivity for click chemistry applications, enabling conjugation in drug delivery systems .

Functional and Pharmacological Comparisons

Physicochemical and Conformational Analysis

- Lipophilicity: Methyl groups (logP ~2.5) in this compound likely improve blood-brain barrier penetration compared to polar substituents like azido or morpholinopropyl (logP ~1.8) .

- Solubility: Morpholinopropyl and aminoalkyl substituents enhance aqueous solubility, whereas aryl groups (e.g., dimethylphenyl) favor lipid solubility .

Q & A

Basic: How can the synthesis of 1-(2,6-Dimethylphenyl)pyrrolidine-2,5-dione be optimized for higher yield and purity?

Methodological Answer:

Optimization requires integrating computational reaction path searches (e.g., quantum chemical calculations) with statistical experimental design. Use a fractional factorial design to screen variables like temperature, solvent polarity, and catalyst loading. For example, ICReDD employs reaction path search methods to narrow down optimal conditions, reducing trial-and-error approaches . Statistical methods, such as response surface methodology (RSM), can model interactions between variables and identify maxima in yield or purity . Validate intermediates via HPLC or LC-MS to ensure synthetic fidelity .

Advanced: What computational methods are effective in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations are critical for mapping transition states and predicting regioselectivity. For instance, ICReDD utilizes quantum chemical calculations to model reaction pathways, enabling the identification of low-energy intermediates and transition states . Molecular dynamics simulations can further assess solvent effects and steric hindrance from the 2,6-dimethylphenyl group. Pairing these with machine learning algorithms trained on reaction databases accelerates the prediction of viable reaction conditions.

Basic: What spectroscopic and crystallographic techniques are most reliable for characterizing the structure of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve absolute stereochemistry and confirm substituent positions, as demonstrated for analogous pyrrolidine-2,5-dione derivatives .

- NMR Spectroscopy : Use H-C HSQC and HMBC to assign proton and carbon environments, particularly for the dimethylphenyl group and pyrrolidine ring.

- FT-IR : Confirm carbonyl stretching frequencies (~1700–1750 cm) for the dione moiety .

Advanced: How do substituent modifications on the pyrrolidine-2,5-dione scaffold influence pharmacological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., halogenation, alkylation) and evaluation against biological targets. For example, replacing the 3,5-dichlorophenyl group in analogous compounds (e.g., fluoroimide) alters antifungal activity . Molecular docking studies can predict binding affinities to enzymes like cyclooxygenase or kinases. Pharmacokinetic properties (e.g., logP) are optimized by adjusting substituent hydrophobicity using Hansch analysis .

Basic: What are the key considerations in designing experiments to study the reaction mechanisms of this compound?

Methodological Answer:

- Isotopic Labeling : Use O or deuterated analogs to track carbonyl group participation in reactions.

- Kinetic Studies : Employ stopped-flow spectroscopy or in-situ NMR to monitor intermediate formation.

- Solvent Effects : Test polar aprotic (e.g., DMF) vs. nonpolar solvents to assess stabilization of charged intermediates .

Advanced: How can contradictory data in solubility and stability studies of this compound be resolved?

Methodological Answer:

Contradictions often arise from differences in solvent systems or analytical methods. Use orthogonal techniques:

- Dynamic Light Scattering (DLS) : Quantify aggregation in aqueous buffers.

- High-Resolution Mass Spectrometry (HRMS) : Detect degradation products (e.g., hydrolysis of the dione ring).

- Forced Degradation Studies : Expose the compound to heat, light, and humidity, followed by HPLC-UV/Vis to identify degradation pathways .

Basic: How can researchers validate synthetic intermediates of this compound using chromatographic methods?

Methodological Answer:

- HPLC-DAD : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to separate intermediates.

- TLC-MS : Combine thin-layer chromatography with mass spectrometry for rapid purity assessment.

- Chiral HPLC : Resolve enantiomers if asymmetric synthesis is employed, using chiral stationary phases (e.g., cellulose derivatives) .

Advanced: What strategies mitigate degradation of this compound during long-term storage?

Methodological Answer:

- Lyophilization : Store in lyophilized form under inert gas (argon) to prevent oxidation.

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to buffer solutions.

- Temperature Control : Maintain storage at –80°C in amber vials to reduce photolytic degradation . Conduct accelerated stability testing (40°C/75% RH) to predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.